molecular formula C8H11ClN2O2 B13624709 6-Chloro-2-(2-methoxyethoxy)pyridin-3-amine

6-Chloro-2-(2-methoxyethoxy)pyridin-3-amine

Cat. No.: B13624709
M. Wt: 202.64 g/mol
InChI Key: NMZLBYUCCZQNSL-UHFFFAOYSA-N
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Description

6-Chloro-2-(2-methoxyethoxy)pyridin-3-amine (CAS: 914222-86-9) is a high-purity chemical intermediate designed for research and development in medicinal chemistry. This compound features a chloropyridine core and a 2-methoxyethoxy sidechain, a structure that is often integral in the synthesis of more complex molecules for pharmaceutical applications . Chlorinated heterocyclic compounds like this one are of significant interest in drug discovery, as the introduction of chlorine atoms can profoundly influence a molecule's biological activity, metabolic stability, and binding affinity . The 3-amino group on the pyridine ring makes it a versatile building block for constructing compound libraries or for use in cross-coupling reactions to develop potential drug candidates. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are advised to handle this material with appropriate precautions in a controlled laboratory environment. For specific handling and storage instructions, please refer to the provided Safety Data Sheet (SDS).

Properties

Molecular Formula

C8H11ClN2O2

Molecular Weight

202.64 g/mol

IUPAC Name

6-chloro-2-(2-methoxyethoxy)pyridin-3-amine

InChI

InChI=1S/C8H11ClN2O2/c1-12-4-5-13-8-6(10)2-3-7(9)11-8/h2-3H,4-5,10H2,1H3

InChI Key

NMZLBYUCCZQNSL-UHFFFAOYSA-N

Canonical SMILES

COCCOC1=C(C=CC(=N1)Cl)N

Origin of Product

United States

Preparation Methods

Starting Materials and Key Intermediates

The typical starting material is 6-chloropyridine-3-aldehyde or its derivatives. Another common intermediate is 6-chloro-3-nitropyridine or 6-chloro-3-pyridylmethylamine derivatives, which can be converted into the target amine.

Introduction of the 2-(2-methoxyethoxy) Group

The 2-(2-methoxyethoxy) substituent is typically introduced via nucleophilic substitution or etherification reactions on a 2-halopyridine derivative.

  • For example, 6-chloro-2-iodo-3-(2-methoxyethoxy)pyridine can be synthesized by iodination of 6-chloro-3-(2-methoxyethoxy)pyridine using iodine and an oxidizing agent in organic solvents like acetonitrile or dichloromethane at 0-25°C.

Amination at the 3-Position

Amination at the 3-position can be achieved by reduction of nitro precursors or substitution reactions:

  • Catalytic Hydrogenation: Reduction of 6-chloro-3-nitro-2-methylpyridine using palladium on activated carbon catalyst under hydrogen atmosphere in ethanol at 40-45°C yields the corresponding amino compound with high purity (up to 99% yield).

  • Iron/Ammonium Chloride Reduction: A mixture of 6-chloro-2-methyl-3-nitropyridine, ammonium chloride, and iron powder in methanol at 80°C for 5 hours can also produce the amino derivative, followed by purification via column chromatography.

  • Hydrogen Chloride/Iron Reduction: Treatment of 6-chloro-2-methylpyridin-3-amine precursors with iron powder and concentrated hydrochloric acid in ethanol-water mixture at room temperature for 1 hour offers a high-yielding route (99%).

Reductive Amination and Hydrogenation

Another method involves reductive amination of aldehyde intermediates:

  • For example, N-(6-chloro-3-pyridylmethylidene)-N-ethylamine can be hydrogenated using platinum on carbon catalyst under hydrogen pressure (6 atm) at 0°C in ethanol. After 4–5 hours, the reaction yields N-(6-chloro-3-pyridylmethyl)-N-ethylamine with 94.3% purity as analyzed by gas chromatography.

Detailed Reaction Conditions and Yields

Step Reaction Type Reagents & Catalysts Conditions Yield (%) Notes
1 Iodination Iodine + oxidizing agent Acetonitrile or DCM, 0-25°C - For 6-chloro-2-iodo-3-(2-methoxyethoxy)pyridine
2 Etherification 2-halopyridine + 2-methoxyethanol derivative Mild base, organic solvent - To install 2-(2-methoxyethoxy) group
3 Catalytic hydrogenation Pd/C catalyst, H2 Ethanol, 40-45°C, 0.3-0.5 MPa 99 Reduction of 6-chloro-3-nitro-2-methylpyridine
4 Iron/Ammonium chloride reduction Fe, NH4Cl Methanol, 80°C, 5 h - Alternative reduction method
5 Reductive amination Pt/C catalyst, H2 Ethanol, 0°C, 6 atm H2, 4-5 h 94.3 From N-(6-chloro-3-pyridylmethylidene)-N-ethylamine

Mechanistic Insights and Catalysis

  • Catalytic hydrogenation employs metal catalysts such as palladium or platinum on carbon, which facilitate the reduction of nitro groups to amines under hydrogen atmosphere.

  • Iron/acid reductions proceed via in situ generation of nascent hydrogen and electron transfer, reducing nitro groups efficiently.

  • Phase transfer catalysts and crown ethers have been reported to enhance cyanation and substitution reactions on pyridine rings, which may be adapted for amination steps.

Purification and Characterization

  • After reaction completion, catalysts are typically removed by filtration.

  • Solvent removal under reduced pressure is followed by recrystallization from ethanol or ethyl acetate/cyclohexane mixtures to afford pure products.

  • Purity and composition are confirmed by gas chromatography, NMR, HPLC, and LC-MS analyses.

Summary and Recommendations

The preparation of 6-Chloro-2-(2-methoxyethoxy)pyridin-3-amine involves:

  • Installation of the 2-(2-methoxyethoxy) substituent on a chloropyridine scaffold.

  • Amination at the 3-position primarily via catalytic hydrogenation of nitro precursors or reductive amination of aldehydes.

  • Use of palladium or platinum catalysts under hydrogen atmosphere is preferred for high yields and purity.

  • Alternative iron/acid reductions offer cost-effective routes but may require additional purification.

  • Reaction conditions such as temperature, solvent, and pressure critically influence yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-(2-methoxyethoxy)pyridin-3-amine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be replaced by other nucleophiles.

    Oxidation and Reduction: The pyridine ring can be oxidized or reduced under specific conditions.

    Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki-Miyaura coupling.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed depend on the type of reaction. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

6-Chloro-2-(2-methoxyethoxy)pyridin-3-amine has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for synthesizing pharmaceutical compounds.

    Biological Studies: Its derivatives may exhibit biological activity, making it useful in drug discovery.

    Materials Science: It can be incorporated into polymers or other materials to enhance their properties.

Mechanism of Action

The mechanism of action of 6-Chloro-2-(2-methoxyethoxy)pyridin-3-amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The chlorine and methoxyethoxy groups can influence its binding affinity and selectivity.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The table below compares key structural analogs based on substituent type, molecular weight, and functional attributes:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Properties
6-Chloro-2-(2-methoxyethoxy)pyridin-3-amine Cl (6), 2-methoxyethoxy (2), NH₂ (3) C₈H₁₁ClN₂O₂ 214.64 Enhanced solubility, moderate lipophilicity
2-Chloro-6-methoxypyridin-3-amine Cl (2), OCH₃ (6), NH₂ (3) C₆H₇ClN₂O 158.59 Lower solubility, higher crystallinity
6-Chloro-2-(trifluoromethyl)pyridin-3-amine Cl (6), CF₃ (2), NH₂ (3) C₇H₆ClF₃N₂ 214.59 High lipophilicity, electron-deficient core
6-Chloro-2-(piperazin-1-yl)pyridin-3-amine Cl (6), piperazine (2), NH₂ (3) C₉H₁₃ClN₄ 212.68 Increased basicity, improved aqueous solubility

Key Observations :

  • The 2-methoxyethoxy group in the target compound improves solubility compared to the methoxy group in 2-Chloro-6-methoxypyridin-3-amine .
  • Trifluoromethyl substitution (CF₃) introduces strong electron-withdrawing effects, reducing electron density on the pyridine ring and altering reactivity .
  • Piperazine derivatives exhibit enhanced aqueous solubility due to the basic nitrogen atoms, making them favorable for drug design .

Positional Isomerism and Electronic Effects

Positional differences in substituents significantly impact electronic properties:

  • 6-Chloro-2-(2-methoxyethoxy)pyridin-3-amine vs. In contrast, the 4-chloro-5-methoxy isomer positions substituents para to the amine, enabling resonance stabilization of the NH₂ group.

Q & A

Q. Key Considerations :

  • Monitor reaction progress via TLC or HPLC to avoid over-substitution.
  • Use triethylamine as a base to neutralize HCl byproducts and improve yield .

Which spectroscopic techniques are most effective for characterizing the structure of 6-Chloro-2-(2-methoxyethoxy)pyridin-3-amine, and what key spectral features should researchers focus on?

Basic Research Question
Primary Techniques :

  • NMR Spectroscopy :
    • ¹H NMR : Look for signals at δ 6.5–7.5 ppm (pyridine ring protons), δ 3.5–4.5 ppm (methylene groups in methoxyethoxy), and δ 3.3 ppm (methoxy protons) .
    • ¹³C NMR : Confirm the presence of quaternary carbons adjacent to chlorine (δ 120–140 ppm) and ether linkages (δ 60–70 ppm).
  • X-ray Crystallography : Resolve crystal packing and bond angles, particularly the Cl–C–N–C dihedral angle, to confirm regiochemistry .

Advanced Tip : Combine with FT-IR to identify N–H stretching (≈3300 cm⁻¹) and C–O–C vibrations (≈1100 cm⁻¹) .

How do computational methods such as DFT or reaction path search algorithms aid in predicting the reactivity and reaction mechanisms of 6-Chloro-2-(2-methoxyethoxy)pyridin-3-amine?

Advanced Research Question
Methodology :

  • Use Density Functional Theory (DFT) to calculate electron density maps, identifying nucleophilic/electrophilic sites. For example, the chlorine atom’s electron-withdrawing effect may direct substitution to the para position .
  • Apply reaction path search algorithms (e.g., IRC calculations) to model intermediates in substitution or oxidation reactions. For instance, predict the stability of a Meisenheimer complex during alkoxylation .

Case Study : Evidence from ICReDD highlights how computational screening reduces trial-and-error by predicting optimal solvent/base combinations for substitution reactions .

What strategies can be employed to resolve contradictions between experimental data (e.g., NMR, X-ray) and computational models when analyzing the compound’s structure or reactivity?

Advanced Research Question
Conflict Resolution Framework :

Validate Computational Parameters : Ensure basis sets (e.g., 6-31G*) and solvation models match experimental conditions (e.g., DMSO vs. gas phase) .

Cross-Validation : Compare X-ray bond lengths/angles with DFT-optimized geometries. Discrepancies >0.05 Å may indicate crystal packing effects .

Experimental Replication : Repeat reactions under controlled conditions (e.g., inert atmosphere) to rule out oxidative byproducts, which may explain unexpected NMR signals .

Example : If X-ray shows a planar pyridine ring but DFT predicts slight puckering, consider intermolecular hydrogen bonding in the crystal lattice .

In designing derivatives of 6-Chloro-2-(2-methoxyethoxy)pyridin-3-amine for biological activity studies, how should researchers approach substituent selection and electronic effects based on existing pyridine derivative SAR studies?

Advanced Research Question
Substituent Design Principles :

  • Electron-Donating Groups (EDGs) : Methoxyethoxy enhances solubility but may reduce electrophilicity at the pyridine ring. Balance with halogens (e.g., Cl) to maintain reactivity .
  • Steric Effects : Bulky substituents at the 2-position (e.g., methoxyethoxy) can hinder nucleophilic attack; use Hammett constants (σ) to predict electronic contributions .

Q. SAR Insights :

  • Pyridines with ethoxy/methoxy groups show improved bioavailability compared to methyl derivatives .
  • Chlorine at the 6-position increases stability against metabolic oxidation .

How can researchers systematically analyze the oxidative and reductive pathways of 6-Chloro-2-(2-methoxyethoxy)pyridin-3-amine to predict degradation products or synthetic intermediates?

Advanced Research Question
Methodological Approach :

  • Oxidation : Use H₂O₂ or meta-chloroperbenzoic acid (mCPBA) to generate N-oxide derivatives. Monitor via LC-MS for [M+16] peaks .
  • Reduction : Catalytic hydrogenation (Pd/C, H₂) may dechlorinate the pyridine ring; mitigate by adjusting H₂ pressure and catalyst loading .

Data Analysis : Compare experimental HPLC retention times with computational predictions (e.g., LogP values) to identify degradation products .

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